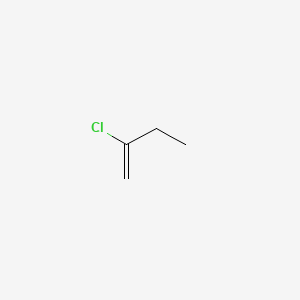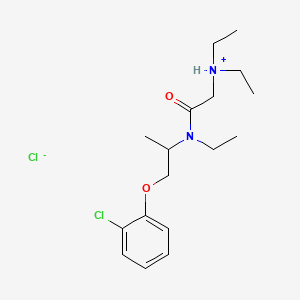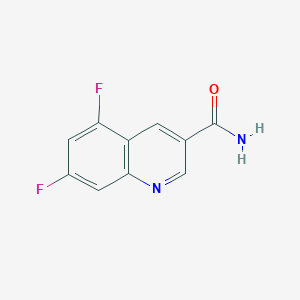
Bis(acetato-O)dihydroxyzirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Bis(acetato-O)dihydroxyzirconium can be synthesized through an esterification reaction involving zirconium hydroxide and acetic acid. The process typically involves dissolving zirconium hydroxide in hydrochloric acid to form a zirconium chloride solution, which is then reacted with acetic acid to produce this compound . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Bis(acetato-O)dihydroxyzirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Although it has weak oxidizing or reducing powers, redox reactions can still occur under specific conditions . The compound is slightly soluble or insoluble in water, and its reactions often involve common reagents such as acids, bases, and other zirconium compounds. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(acetato-O)dihydroxyzirconium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of zirconia-based nanomaterials, which have applications as nanocatalysts, nanosensors, and adsorbents . In biology and medicine, zirconia-based materials derived from this compound are used in dentistry and drug delivery systems due to their biocompatibility and interesting biological properties, such as antimicrobial, antioxidant, and anticancer activities . Additionally, the compound is used in various industrial processes, including the production of ceramics and coatings.
Wirkmechanismus
The mechanism of action of bis(acetato-O)dihydroxyzirconium involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence various biochemical processes. The specific molecular targets and pathways involved depend on the application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Bis(acetato-O)dihydroxyzirconium can be compared to other zirconium-based compounds, such as zirconium(IV) acetate hydroxide and zirconium hydroxynitrate. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, zirconium(IV) acetate hydroxide is often used in battery and energy storage technologies, while zirconium hydroxynitrate is used in different industrial processes . The uniqueness of this compound lies in its specific combination of acetate and hydroxide groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
14311-93-4 |
|---|---|
Molekularformel |
C4H8O6Zr |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
zirconium(4+);diacetate;dihydroxide |
InChI |
InChI=1S/2C2H4O2.2H2O.Zr/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+4/p-4 |
InChI-Schlüssel |
XIKFZVWLIRAFCA-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



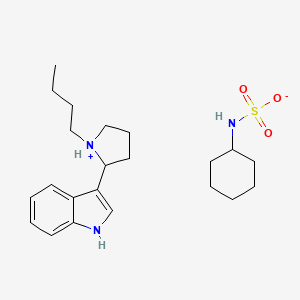
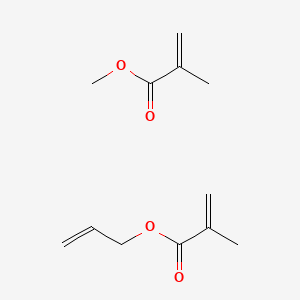
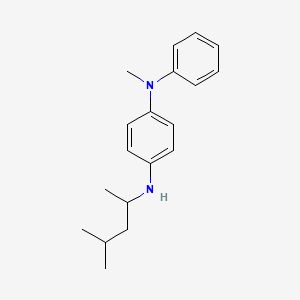
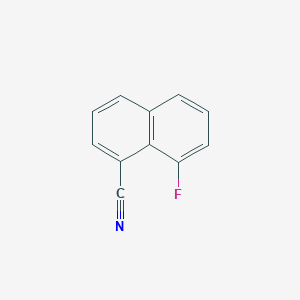



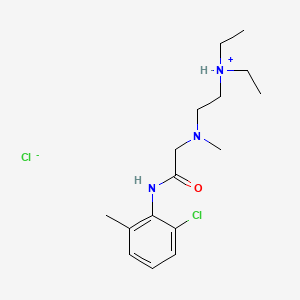
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)
